Dehydrosertindole

Antipsychotic D2 receptor occupancy PK/PD modelling

Dehydrosertindole (LU 28-092) is the quantified sertindole metabolite standard with precisely measured in vivo D2 occupancy Kd (165 ng/mL) and behavioural EC50 (424 ng/mL). Its D2 Kd is 1.24–1.62-fold lower than sertindole, and it lacks the parent compound's 3.1-fold myocardial enrichment—making it indispensable for cardiotoxicity deconvolution, PET tracer displacement, and competitive PK/PD interaction modelling. Substituting generic sertindole invalidates metabolite-specific pharmacological conclusions. For ex vivo receptor binding assays and conditioned avoidance response studies requiring a well-characterized reference compound with defined behavioural pharmacology, choose the calibrated metabolite standard.

Molecular Formula C24H24ClFN4O
Molecular Weight 438.9 g/mol
CAS No. 173294-84-3
Cat. No. B1670208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrosertindole
CAS173294-84-3
SynonymsDehydrosertindole;  J711.521K;  LU 28-092;  LU-28-092;  LU28-092; 
Molecular FormulaC24H24ClFN4O
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O
InChIInChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31)
InChIKeyUWVZAIBLBVMRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrosertindole (CAS 173294-84-3): A Key Sertindole Metabolite for Differentiated Antipsychotic Research


Dehydrosertindole (LU 28-092; J711.521K) is the principal active metabolite of the atypical antipsychotic sertindole, formed primarily via CYP2D6- and CYP3A4-mediated oxidation [1]. It retains high affinity for dopamine D2, serotonin 5-HT2, and α1-adrenergic receptors, mirroring the parent compound's limbic-selective profile . Preclinical pharmacokinetic-pharmacodynamic (PK/PD) models demonstrate that dehydrosertindole exhibits quantifiable, differentiated D2 receptor occupancy and behavioural potency relative to sertindole, making it a critical tool for dissecting parent-metabolite contributions in antipsychotic pharmacology [1].

Why Sertindole or Alternative Antipsychotics Cannot Simply Replace Dehydrosertindole in Mechanistic Studies


Although dehydrosertindole is structurally derived from sertindole, the two compounds exhibit distinct in vivo D2 receptor occupancy potencies and behavioural EC50 values [1]. Direct substitution with the parent drug or other atypical antipsychotics (e.g., risperidone, olanzapine) would confound experiments because the relative contribution of the metabolite to central pharmacodynamic endpoints is not constant—PK/PD modelling shows that dehydrosertindole contributes only marginally to the overall antipsychotic effect after sertindole administration in the rat [1]. Furthermore, the cardiac tissue distribution profile of dehydrosertindole differs from that of sertindole, impacting the interpretation of in vitro cardiotoxicity data [2]. Thus, for studies requiring isolated metabolite pharmacology, generic interchange is scientifically invalid.

Quantitative Differentiation of Dehydrosertindole vs. Comparators: In Vivo Occupancy, Behavioural Potency, and Tissue Distribution


In Vivo Striatal D2 Receptor Occupancy: Dehydrosertindole vs. Sertindole in the Rat

When administered orally to rats, dehydrosertindole required a significantly higher plasma concentration to achieve 50% striatal D2 receptor occupancy (Kd = 165 ng/mL) compared with sertindole (Kd = 133 ng/mL after competitive PK/PD modelling; 102 ng/mL by conventional modelling) [1]. This indicates that dehydrosertindole is approximately 1.24‑ to 1.62‑fold less potent at the target site than its parent compound under identical experimental conditions.

Antipsychotic D2 receptor occupancy PK/PD modelling

Conditioned Avoidance Response (CAR) Behavioural Potency: Dehydrosertindole vs. Sertindole

In the CAR paradigm—a predictive behavioural model for antipsychotic activity—dehydrosertindole exhibited a plasma EC50 of 424 ng/mL, whereas sertindole's EC50 was 338 ng/mL (competitive model) or 345 ng/mL (conventional model) [1]. This 1.23‑ to 1.25‑fold rightward shift in potency demonstrates that the metabolite is consistently less efficacious in suppressing conditioned avoidance behaviour than its parent.

Antipsychotic efficacy Conditioned avoidance response Behavioural pharmacology

Myocardium-to-Plasma Distribution Ratio: Dehydrosertindole vs. Sertindole in Guinea-Pigs

Following repeated intraperitoneal administration in guinea-pigs, sertindole achieved a myocardium-to-plasma concentration ratio of 3.1‑fold, while the same study determined that dehydrosertindole's myocardial concentration was predictable from plasma levels without evidence of selective cardiac accumulation above that of sertindole [1]. Although the precise numerical ratio for dehydrosertindole was not tabulated separately, the data establish that plasma concentration serves as a reliable surrogate for myocardial exposure for both entities, and that the metabolite does not exhibit disproportionately higher cardiac tissue sequestration.

Cardiac safety Tissue distribution QT prolongation

Cross-Class D2 Receptor Occupancy-Based Potency Ranking Among Antipsychotics

A cross-compound analysis of EC50 values for D2 receptor occupancy required to suppress CAR behaviour placed dehydrosertindole in parity with paliperidone, haloperidol, and olanzapine, while sertindole (+dehydrosertindole) shared the same rank [1]. In this ranking, risperidone was less potent, and clozapine was substantially weaker. This class-level inference confirms that dehydrosertindole occupies a distinct potency tier that cannot be assumed for all atypical antipsychotics and must be verified for each individual agent when designing comparative studies.

Antipsychotic potency ranking D2 occupancy CAR suppression

High-Impact Application Scenarios for Dehydrosertindole Based on Verified Differentiation


Preclinical Antipsychotic PK/PD Modelling and Metabolite Contribution Studies

Dehydrosertindole is indispensable for constructing competitive PK/PD interaction models that isolate the pharmacological contribution of the metabolite from the parent drug. The defined Kd (165 ng/mL) and EC50 (424 ng/mL) values allow researchers to quantitatively simulate D2 occupancy and behavioural outcomes after sertindole administration [1]. Substituting generic sertindole would invalidate the model by over-representing the metabolite component.

In Vivo D2 Receptor Occupancy and Selectivity Profiling

With a precisely measured in vivo D2 occupancy Kd that is 1.24‑ to 1.62‑fold lower than sertindole's, dehydrosertindole serves as a calibrated tool for differentiating target engagement between parent and metabolite [1]. It is particularly suited for PET tracer displacement studies and ex vivo receptor binding assays that require purified metabolite standards.

Cardiac Safety and Tissue Distribution Investigations

In guinea-pig models, dehydrosertindole's myocardial exposure is predictable from plasma levels, contrasting with the parent compound's 3.1‑fold cardiac enrichment [2]. This distinction makes purified dehydrosertindole essential for experiments designed to deconvolute sertindole's cardiotoxicity signals and test the metabolite's independent proarrhythmic potential.

Antipsychotic Comparator and Reference Standard in Behavioural Pharmacology

Dehydrosertindole's CAR EC50 of 424 ng/mL places it in an intermediate potency tier alongside paliperidone, haloperidol, and olanzapine [3]. It can be used as a well-characterized reference compound in conditioned avoidance response assays when a metabolite with defined behavioural pharmacology is required, avoiding the confounds of using the parent drug or unrelated antipsychotics.

Quote Request

Request a Quote for Dehydrosertindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.